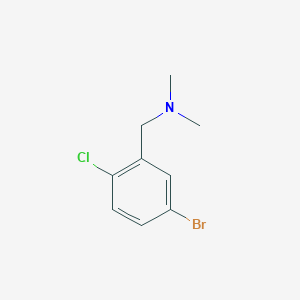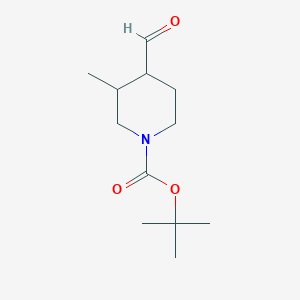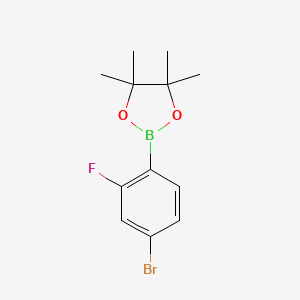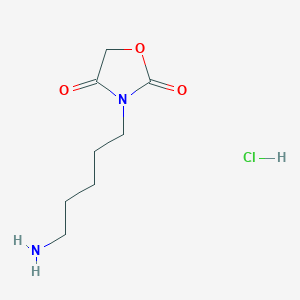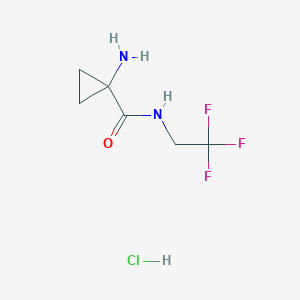
1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride
Overview
Description
1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C6H10ClF3N2O and a molecular weight of 218.6 g/mol. This compound has gained attention in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride involves several steps:
Starting Materials: The synthesis begins with the reaction of 2,4,6-trifluorobenzoic acid with acetic anhydride to form 2,4,6-trifluorophenylacetic acid.
Intermediate Formation: The 2,4,6-trifluorophenylacetic acid is then reacted with 2-aminoacetic acid in the presence of sodium carbonate to produce 2-amino-N-(2,2,2-trifluoroethyl)acetic acid.
Final Product: The 2-amino-N-(2,2,2-trifluoroethyl)acetic acid is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: This compound can react with hydrolyzates and condensing agents in a solvent medium, leading to the formation of complex molecules such as fluralaner.
Oxidation and Reduction:
Scientific Research Applications
1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorine-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role in the synthesis of bioactive molecules.
Medicine: It is involved in the development of pharmaceutical compounds, such as fluralaner, which is effective against various parasites in animals.
Industry: The compound’s unique properties make it valuable in the production of functional materials and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of fluralaner, the compound plays a critical role in the structure and function of the final product, which is highly effective against parasites . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: This compound has a similar trifluoroethyl group but differs in its overall structure and applications.
2,2,2-Trifluoroethylamine: This compound contains the trifluoroethyl group and is used in various chemical reactions and applications.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-amino-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)3-11-4(12)5(10)1-2-5;/h1-3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSTCBFFQRJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


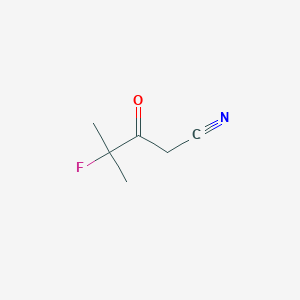
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
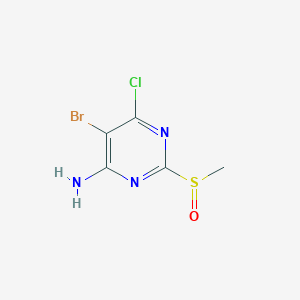
![1-[5-(bromomethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1380921.png)

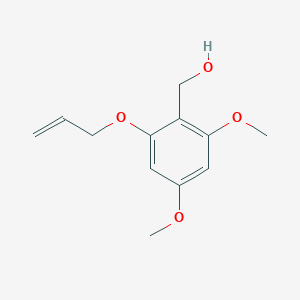
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)

![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)
